(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
CAS No.:
Cat. No.: VC13466457
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1 |
| Standard InChI Key | MJBKSWLKZOCHTK-RYUDHWBXSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1CCCN1C)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1CCCN1C)C(=O)C(C(C)C)N |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name reflects its branched architecture: a butyramide backbone substituted with ethyl, methyl, and pyrrolidinylmethyl groups. Key structural elements include:
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Butyramide core: Provides hydrogen-bonding capacity via the amide group.
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.
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Chiral centers: The (S)-configuration at both stereocenters influences molecular recognition and binding affinity to biological targets.
The isomeric SMILES notation confirms the stereochemistry and spatial arrangement.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.37 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Aqueous Solubility | ~10 mg/mL (pH 7.4) | |
| Melting Point | Not reported | — |
Research Applications
Medicinal Chemistry
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Lead optimization: The pyrrolidine scaffold is a privileged structure in drug discovery, featured in antiviral and antifungal agents .
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Prodrug development: Amide groups can serve as hydrolyzable prodrug moieties to enhance bioavailability .
Neuroscience
Compounds with analogous structures show efficacy in:
Future Directions
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